molecular formula C11H15N5O5 B3263120 8-Methylguanosine CAS No. 36799-17-4

8-Methylguanosine

Cat. No. B3263120
CAS RN: 36799-17-4
M. Wt: 297.27 g/mol
InChI Key: AINAVEKHKYYDMI-KQYNXXCUSA-N
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Description

8-Methylguanosine (CAS No. 36799-17-4) is a crucial compound in biomedicine used for research purposes . It serves as a building block in the synthesis of nucleic acids and is commonly used in studies investigating RNA metabolism and epitranscriptomics . It is also a purine nucleoside analog .


Synthesis Analysis

Various oligonucleotides containing 8-methylguanosine have been synthesized and their structures and thermodynamic properties investigated . Introduction of 8-methylguanosine into DNA sequences markedly stabilizes the Z conformation under low salt conditions .


Molecular Structure Analysis

The incorporation of 8-methylguanosine into RNA can markedly stabilize the Z-RNA at low salt conditions . Using the 8-methylguanosine-contained Z-RNA, the structure of Z-RNA has been determined and the interaction of protein and Z-RNA has been investigated .


Chemical Reactions Analysis

The incorporation of 8-methylguanosine in oligonucleotides stabilizes the Z form more dramatically than does the incorporation of 8-methyl-2’-deoxyguanosine . This enhancement is ascribed to a reduction in the entropic penalty, which arises from the introduction of hydrophilic groups in solvent-exposed regions .


Physical And Chemical Properties Analysis

The molecular formula of 8-Methylguanosine is C11H15N5O5 and its molecular weight is 297.27 .

Scientific Research Applications

DNA Methylation and Damage

8-Hydroxy-2'-deoxyguanosine (8-OHdG), a common DNA adduct resulting from reactive oxygen species, affects DNA methylation by the human DNA methyltransferase. This is significant in understanding DNA damage and repair mechanisms. It impacts the methylation of cytosine moieties, highlighting its role in genetic regulation and potential in cancer research (Turk et al., 1995).

Mutagenic Lesions and DNA Stability

8-Nitro-2′-deoxyguanosine (8-nitrodG) is a mutagenic lesion in DNA associated with tissue inflammation. It affects the physicochemical properties and base-pairing preferences of DNA, influencing its stability and integrity. This research aids in understanding the mutagenic behavior of DNA under oxidative stress (Bhamra et al., 2012).

Biomarkers in Disease Progression

Urinary 8-OHdG levels serve as a biomarker for the progression of Parkinson's disease. This application is crucial in clinical diagnostics and monitoring the progression of neurodegenerative diseases (Sato et al., 2005).

Role in Carcinogenesis

8-Hydroxy-2'-deoxyguanosine is involved in carcinogenesis. Its formation in Syrian hamster embryo (SHE) cells suggests a role in morphological transformation, which is a key event in cancer development. Understanding this process is important for cancer research and prevention strategies (Zhang et al., 2000).

Analytical Applications in Biomarker Detection

8-OHdG can be effectively detected using electrochemical methods and modified electrodes, facilitating its use as a biomarker in various medical conditions, including oxidative DNA damage and cancer (Li et al., 2007).

Enzyme Inhibition Studies

8-Aminoguanosine inhibits purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism. This inhibition demonstrates potential therapeutic applications in conditions like autoimmune diseases and certain cancers (Kazmers et al., 1981).

Oxidative Stress and Aging

8-OHdG levels in various organs of Fischer 344 rats show age-dependent changes. This is crucial for understanding the role of oxidative stress in aging and related diseases (Nakae et al., 2000).

Mechanism of Action

8-Methylguanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Safety and Hazards

When handling 8-Methylguanosine, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The m7G modification actively participates in biological and pathological functions by affecting the metabolism of various RNA molecules . The connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment are being explored, and future research directions and trends are being discussed .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,14,15,20)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINAVEKHKYYDMI-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576674
Record name 8-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylguanosine

CAS RN

36799-17-4
Record name 8-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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